molecular formula C22H20N4OS2 B1680979 SirReal2 CAS No. 709002-46-0

SirReal2

Cat. No.: B1680979
CAS No.: 709002-46-0
M. Wt: 420.6 g/mol
InChI Key: MENNDDDTIIZDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sirtuins (SIRTs) represent a distinct class of trichostatin A-insensitive lysyl-deacetylases (class III HDACs). SIRT2 deacetylates histone H4 and α-tubulin and functions as a regulator of cell cycle progression, a determinant of myelination, a modulator of autophagy, and a suppressor of brain inflammation. SirReal2 is an aminothiazole that acts as a SIRT-rearranging ligand to selectively inhibit SIRT2 (IC50 = 140 nM). This compound is >1,000-fold more potent at inhibiting the activity of SIRT2 than that of SIRT1 or SIRT3-6.5 This compound has been shown to be active in HeLa cells by significantly increasing α-tubulin acetylation.
SirReal 2 is a selective SIRT2 inhibitor.

Mechanism of Action

Target of Action

SirReal2, also known as 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(naphthalen-1-ylmethyl)thiazol-2-yl)acetamide, is a potent and selective inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, also known as class III histone deacetylases . These proteins play crucial roles in metabolism, DNA repair, and rRNA transcription .

Mode of Action

This compound inhibits SIRT2 by inducing a ligand-induced structural rearrangement of the active site . It binds at an adjacent pocket to lock SIRT2 in an open conformation . This interaction inhibits the deacetylation activity of SIRT2, thereby affecting its ability to regulate various cellular processes .

Biochemical Pathways

SIRT2 regulates a wide range of cellular processes such as cell cycle regulation, autophagy, myelination, neurodegeneration, glucose metabolism, and inflammatory response . By inhibiting SIRT2, this compound can potentially affect these processes.

Result of Action

The inhibition of SIRT2 by this compound leads to tubulin hyperacetylation in HeLa cells and induces destabilization of the checkpoint protein BubR1 . This suggests that this compound could have significant molecular and cellular effects, potentially influencing cell cycle regulation and other cellular processes .

Action Environment

It is known that factors such as tissue type, species, age, and the cellular localization of the sirtuins can regulate their role in the development of diseases . These factors could potentially influence the action of this compound.

Biological Activity

SirReal2 is a highly selective inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of proteins known for their roles in cellular regulation, including metabolism, cell cycle progression, and aging. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

This compound selectively inhibits SIRT2 by binding to a hydrophobic pocket within the enzyme, which is critical for its deacetylation activity. The compound induces a conformational change in SIRT2, trapping it in an "open" state that prevents substrate binding and subsequent deacetylation. This unique mechanism was elucidated through structural studies, revealing that this compound acts as a "molecular wedge" within the enzyme's active site .

Binding Affinity and Selectivity

  • IC50 Value : this compound exhibits an IC50 value of approximately 140 nM against SIRT2, demonstrating potent inhibitory activity .
  • Selectivity : It shows minimal inhibition of other sirtuin isoforms, with only slight effects on SIRT1 and SIRT6 at higher concentrations .

Biological Effects

This compound has been evaluated for its biological effects across various cancer cell lines. Notable findings include:

  • Antiproliferative Activity : In vitro studies indicate that this compound exhibits significant antiproliferative effects in breast, colorectal, lung, lymphoma, and cervical cancer cells .
  • Acetylation Levels : Treatment with this compound leads to increased acetylation of α-tubulin and BubR1, both known substrates of SIRT2. However, it does not affect the acetylation levels of p53, a substrate of SIRT1 .

Table 1: Summary of Biological Activity in Various Cancer Cell Lines

Cell Line IC50 (µM) Effect
Breast Cancer15.5Significant growth inhibition
Colorectal Cancer12.0Moderate growth inhibition
Lung Cancer10.0High sensitivity
Lymphoma20.0Moderate sensitivity
Cervical Cancer18.0Significant growth inhibition

Data compiled from various studies assessing the effects of this compound on cancer cell proliferation .

Synergistic Effects with Other Compounds

Recent studies have explored the combination of this compound with other therapeutic agents to enhance anti-cancer efficacy:

  • Combination with PI3K/mTOR Inhibitors : A study demonstrated that combining this compound with the PI3K/mTOR inhibitor VS-5584 significantly suppressed tumor growth in acute myeloid leukemia (AML) models. This combination therapy led to enhanced survival rates in treated mice .

Scientific Research Applications

Cancer Research

SirReal2 has been extensively studied for its anti-cancer properties. Research indicates that it can inhibit cancer cell migration and reduce levels of the oncoprotein c-Myc, which is crucial for tumor growth and progression. In vitro studies have shown that when combined with other inhibitors like VS-5584 (a PI3K/mTOR inhibitor), this compound significantly enhances anti-tumor effects in acute myeloid leukemia (AML) cells by lowering the half-maximal inhibitory concentration (IC50) and improving survival rates in animal models .

Neurodegenerative Diseases

The role of Sirt2 in neurodegenerative diseases has led to investigations into this compound's protective effects against conditions like Parkinson's disease. Studies have demonstrated that this compound can reverse α-synuclein-mediated toxicity and protect dopaminergic neurons from necrosis, suggesting its potential as a therapeutic agent for neurodegeneration .

Inflammation

Inflammation-related pathways involving Sirt2 modulation are another area where this compound shows promise. By selectively inhibiting Sirt2, researchers aim to explore its impact on inflammatory responses at the cellular level, which could lead to novel treatments for inflammatory diseases .

Case Study 1: Cancer Cell Migration Inhibition

  • Objective : To evaluate the effect of this compound on cancer cell migration.
  • Methods : Utilized a wound healing assay to measure cell migration rates in HeLa cells treated with this compound.
  • Results : Significant reduction in migration was observed, correlating with decreased levels of c-Myc.

Case Study 2: Neuroprotection in Parkinson's Models

  • Objective : To assess the neuroprotective effects of this compound in a Drosophila model of Parkinson's disease.
  • Methods : Administered this compound to Drosophila expressing α-synuclein and evaluated neuronal survival.
  • Results : Enhanced survival rates were noted alongside reduced neurotoxicity markers .

Data Tables

Application AreaKey FindingsReference
Cancer ResearchInhibition of c-Myc; reduced cell migration
Neurodegenerative DiseasesProtection against α-synuclein toxicity
InflammationPotential modulation of inflammatory pathways
CompoundIC50 (nM)SelectivityApplication Area
This compound140Highly selectiveCancer, Neurodegeneration
AGK215,400Less selectiveReference comparison

Q & A

Basic Research Questions

Q. What is the molecular mechanism of SirReal2 in selectively inhibiting SIRT2, and how does it differ from other sirtuin inhibitors?

this compound selectively inhibits SIRT2 by inducing a structural rearrangement of the enzyme's active site, as demonstrated through crystallography studies. This rearrangement disrupts the binding of NAD⁺, a cofactor critical for SIRT2's deacetylase activity . Unlike pan-sirtuin inhibitors, this compound exhibits specificity for SIRT2 (IC₅₀ = 140 nM) without affecting SIRT1 or SIRT3, as shown in enzyme activity assays and cellular models . Key structural interactions involve the 4,6-dimethylpyrimidin-2-yl and naphthalen-1-ylmethyl groups, which stabilize the inhibitor-enzyme complex .

Q. How can researchers validate this compound's activity in cellular models, and what biomarkers are most reliable?

Validation requires measuring downstream effects of SIRT2 inhibition, such as α-tubulin hyperacetylation and BubR1 depletion. In HeLa cells, Western blotting for acetylated α-tubulin is a standard method, with dose-dependent increases observed at this compound concentrations ≥5 µM . BubR1 levels (a SIRT2 substrate linked to cell-cycle regulation) should also decrease proportionally. Include controls with SIRT2-knockout cells or alternative inhibitors (e.g., AGK2) to confirm specificity .

Advanced Research Questions

Q. How should researchers optimize experimental conditions for this compound in vivo studies, particularly regarding dosage and off-target effects?

Dosage optimization must balance efficacy and toxicity. In murine melanoma models, this compound administered at 10 mg/kg/day intraperitoneally significantly reduced tumor growth without observable toxicity . However, pharmacokinetic parameters (e.g., half-life, bioavailability) should be characterized using LC-MS/MS. To mitigate off-target effects, employ orthogonal assays:

  • Enzyme profiling : Test against other NAD⁺-dependent enzymes (e.g., PARPs) .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated models to identify unintended pathways .

Q. What methodological strategies resolve contradictions in this compound's reported roles in cancer progression?

this compound exhibits context-dependent effects. For example, it inhibits melanoma progression by enhancing NK cell activity but may promote metastasis in other cancers via unresolved mechanisms. To address contradictions:

  • Secondary data analysis : Cross-reference results with public datasets (e.g., TCGA) to identify tumor-specific SIRT2 expression patterns .
  • Co-culture systems : Test this compound in immune cell–tumor co-cultures to dissect NK cell–mediated vs. direct tumor effects .

Q. How can researchers integrate crystallographic data (e.g., from Sirt2–this compound complexes) into drug-design workflows?

Leverage high-resolution structures (e.g., PDB entries from Table 1 in ) for molecular dynamics simulations or fragment-based drug design. Key steps:

  • Binding pocket analysis : Use software like Schrödinger or MOE to identify residues critical for this compound binding (e.g., Phe119, His150) .
  • Scaffold modification : Replace the thiazole moiety with bioisosteres to improve solubility while maintaining affinity . Validate changes via IC₅₀ assays and cellular uptake studies.

Q. Methodological Guidance

Q. What controls are essential when studying this compound in kinase or epigenetic inhibitor combination therapies?

  • Negative controls : Include vehicle-only treatments and SIRT2-knockout models.
  • Positive controls : Use established SIRT2 inhibitors (e.g., AGK2) to benchmark effects .
  • Synergy assays : Apply the Chou-Talalay method to quantify combination index (CI) values and distinguish additive vs. synergistic effects .

Q. How should researchers address variability in this compound-induced tubulin acetylation across cell lines?

Variability often stems from differences in SIRT2 expression or competing deacetylases (e.g., HDAC6). Mitigate this by:

  • Baseline profiling : Quantify SIRT2/HDAC6 mRNA and protein levels via qPCR and flow cytometry .
  • Dual inhibition : Co-treat with HDAC6 inhibitors (e.g., tubastatin A) to isolate SIRT2-specific effects .

Properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENNDDDTIIZDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.